molecular formula C17H12N4O B14348135 3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one CAS No. 90330-87-3

3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one

Cat. No.: B14348135
CAS No.: 90330-87-3
M. Wt: 288.30 g/mol
InChI Key: YIIPXGZODAEBBX-UHFFFAOYSA-N
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Description

3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method includes the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3), followed by heterocyclization using hexamethyldisilazane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation often involves alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one is unique due to its specific substitution pattern and the presence of the pyridazinone ring, which imparts distinct chemical and biological properties compared to its analogues.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields

Properties

CAS No.

90330-87-3

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

3,5-diphenyl-1H-pyrazolo[3,4-d]pyridazin-4-one

InChI

InChI=1S/C17H12N4O/c22-17-15-14(11-18-21(17)13-9-5-2-6-10-13)19-20-16(15)12-7-3-1-4-8-12/h1-11H,(H,19,20)

InChI Key

YIIPXGZODAEBBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C(=O)N(N=C3)C4=CC=CC=C4

Origin of Product

United States

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